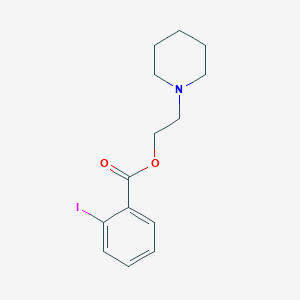
3-(Dimethylamino)propyl 4-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)propyl 4-tert-butylbenzoate, also known as DMAB, is a chemical compound that has been widely used in scientific research for its unique properties. It is a tertiary amine that contains a benzoate ester group, which makes it a versatile compound for various applications. In
Mécanisme D'action
3-(Dimethylamino)propyl 4-tert-butylbenzoate has a unique structure that allows it to interact with lipid membranes. The benzoate ester group of this compound can form hydrogen bonds with the lipid headgroups, while the tertiary amine group can interact with the lipid tails. This interaction leads to a change in the fluorescence properties of this compound, which can be used to monitor changes in membrane structure and dynamics.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity and does not affect cell viability at concentrations used for scientific research. However, this compound can disrupt lipid membranes at high concentrations and can affect membrane fluidity and permeability. This compound has also been found to interact with proteins and can affect their function.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Dimethylamino)propyl 4-tert-butylbenzoate is a versatile compound that can be used for various applications in scientific research. It is a fluorescent probe that can be used to study molecular interactions and membrane dynamics. This compound is also a pH-sensitive dye that can monitor changes in intracellular pH. However, this compound has limitations in that it can disrupt lipid membranes at high concentrations and can affect protein function.
Orientations Futures
There are several future directions for the use of 3-(Dimethylamino)propyl 4-tert-butylbenzoate in scientific research. One direction is the development of new fluorescent probes based on the structure of this compound. These probes can be used to study specific molecular interactions and membrane dynamics. Another direction is the use of this compound in drug delivery systems. This compound can be used to target specific cells or tissues and deliver drugs with high specificity. Finally, this compound can be used to study the effect of lipid membranes on protein function, which can lead to the development of new drugs that target membrane proteins.
Méthodes De Synthèse
3-(Dimethylamino)propyl 4-tert-butylbenzoate can be synthesized by reacting 4-tert-butylbenzoic acid with 3-dimethylaminopropylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a purity of over 98%.
Applications De Recherche Scientifique
3-(Dimethylamino)propyl 4-tert-butylbenzoate has been widely used in scientific research as a fluorescent probe for studying molecular interactions and membrane dynamics. It has also been used as a pH-sensitive dye for monitoring changes in intracellular pH. This compound has been found to selectively bind to lipid membranes and can be used to study the effect of membrane composition on protein function. Additionally, this compound has been used as a cross-linking agent for stabilizing protein-protein interactions.
Propriétés
Formule moléculaire |
C16H25NO2 |
|---|---|
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
3-(dimethylamino)propyl 4-tert-butylbenzoate |
InChI |
InChI=1S/C16H25NO2/c1-16(2,3)14-9-7-13(8-10-14)15(18)19-12-6-11-17(4)5/h7-10H,6,11-12H2,1-5H3 |
Clé InChI |
KEDJMZYYCGMBRB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCCCN(C)C |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)



![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)



![N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B294935.png)
![N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)
![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)
